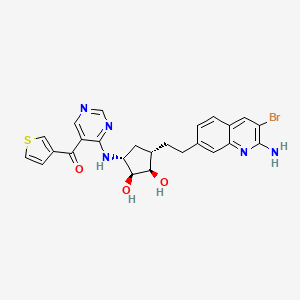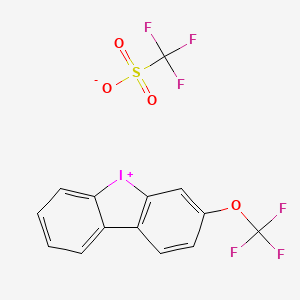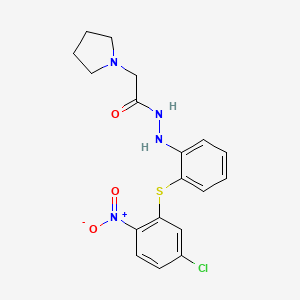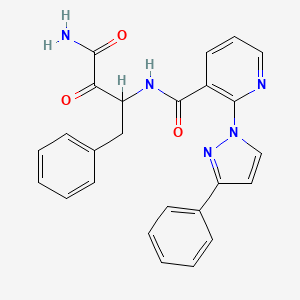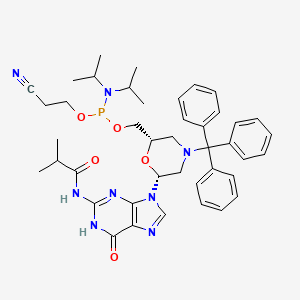
N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is a synthetic molecule used extensively in the synthesis of oligonucleotides. This compound is a phosphoramidite monomer, which plays a crucial role in the field of DNA/RNA synthesis . Its molecular formula is C42H51N8O5P, and it has a molecular weight of 778.88 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is synthesized through a series of chemical reactions involving the protection and activation of functional groupsThe final step involves the attachment of the phosphoramidite group .
Industrial Production Methods
In industrial settings, the production of N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves large-scale chemical synthesis using automated synthesizers. These machines ensure precise control over reaction conditions, such as temperature, pH, and reagent concentrations, to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate or phosphorodithioate derivatives.
Reduction: Reduction reactions can convert the phosphoramidite group to a phosphite or phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or sulfur, reducing agents such as sodium borohydride, and nucleophiles like alcohols or amines. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges .
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with tailored properties, such as increased stability or enhanced binding affinity .
Wissenschaftliche Forschungsanwendungen
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing and regulation.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Applied in the production of diagnostic probes and biosensors for detecting specific nucleic acid sequences
Wirkmechanismus
The mechanism of action of N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, enabling the construction of DNA/RNA strands. The morpholino group enhances the stability and binding affinity of the resulting oligonucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite: A similar compound with a different protecting group (DMTr) instead of Trityl.
N-Trityl-N2-isobutyryl-morpholino-A-5’-O-phosphoramidite: Another compound with adenine instead of guanine as the nucleobase.
Uniqueness
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is unique due to its specific combination of protecting groups and the morpholino modification, which provides enhanced stability and binding properties compared to other phosphoramidite compounds .
Eigenschaften
Molekularformel |
C42H51N8O5P |
|---|---|
Molekulargewicht |
778.9 g/mol |
IUPAC-Name |
N-[9-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H51N8O5P/c1-29(2)39(51)46-41-45-38-37(40(52)47-41)44-28-49(38)36-26-48(25-35(55-36)27-54-56(53-24-16-23-43)50(30(3)4)31(5)6)42(32-17-10-7-11-18-32,33-19-12-8-13-20-33)34-21-14-9-15-22-34/h7-15,17-22,28-31,35-36H,16,24-27H2,1-6H3,(H2,45,46,47,51,52)/t35-,36+,56?/m0/s1 |
InChI-Schlüssel |
FRWLFVXCJRIGKK-AUOFHDIISA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


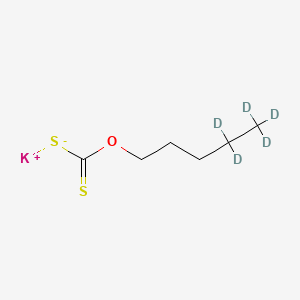
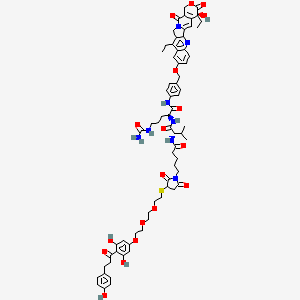
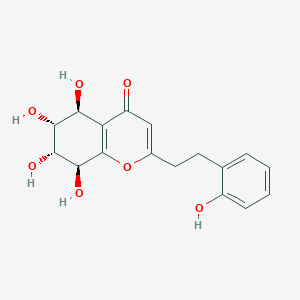
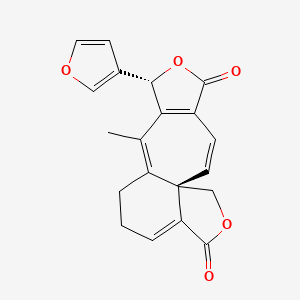
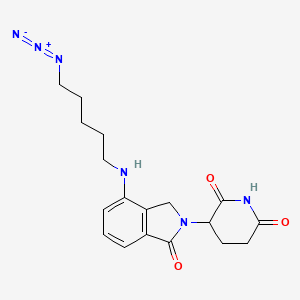
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
